N,N-diethylethanamine;phthalic acid
Description
N,N-Diethylethanamine (triethylamine, C₆H₁₅N) is a tertiary amine with a molecular weight of 101.19 g/mol. It is widely used as a base in organic synthesis, a catalyst for condensation reactions, and a precursor for quaternary ammonium compounds in textile auxiliaries and pesticides . Its salts, such as triethylammonium acetate (TEAA), are critical in ion-interaction chromatography due to their amphiphilic properties and volatility, enabling compatibility with mass spectrometry . Notably, N,N-diethylethanamine is hypergolic with nitric acid, making it historically relevant in rocket propellants .
Phthalic Acid (1,2-benzenedicarboxylic acid, C₈H₆O₄) is an aromatic dicarboxylic acid with a molecular weight of 166.13 g/mol. It is a precursor for phthalate esters and polyimides, which are integral to polymer chemistry . Derivatives like dibutyl phthalate exhibit antimicrobial properties , while its role in pH-responsive wormlike micelles (WLMs) highlights its importance in rheology and surfactant science . Phthalic acid also acts as an NMDA receptor agonist, though its "excitotoxic" effects differ from structurally related quinolinic acid .
Properties
CAS No. |
103083-67-6 |
|---|---|
Molecular Formula |
C14H21NO4 |
Molecular Weight |
267.32 g/mol |
IUPAC Name |
N,N-diethylethanamine;phthalic acid |
InChI |
InChI=1S/C8H6O4.C6H15N/c9-7(10)5-3-1-2-4-6(5)8(11)12;1-4-7(5-2)6-3/h1-4H,(H,9,10)(H,11,12);4-6H2,1-3H3 |
InChI Key |
JLIOOYQWWAUHRC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC.C1=CC=C(C(=C1)C(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of Phthalic Acid
Phthalic acid serves as a foundational precursor for numerous industrial chemicals, including plasticizers, dyes, and polymers. Its synthesis primarily involves oxidation or hydrolysis routes.
Oxidation of Naphthalene
The oxidation of naphthalene using potassium permanganate (KMnO₄) under acidic conditions is a classical method. A mixture of naphthalene (2.6 g), KMnO₄ (16 g), and water (160 mL) is heated until the violet color of KMnO₄ disappears, indicating complete oxidation. Manganese dioxide (MnO₂) forms as a byproduct, and the filtrate is concentrated to precipitate phthalic acid. This method yields approximately 60.6% pure product, with subsequent sublimation yielding phthalic anhydride (melting point: 128°C).
Hydrolysis of Phthalic Anhydride
Phthalic anhydride, a commercially abundant precursor, undergoes hydrolysis to form phthalic acid. Industrial processes often employ water or dilute acids under reflux conditions. For example, DE10237579A1 describes the reaction of phthalic anhydride with phosgene in the presence of N,N-dialkylformamide to produce phthalic acid dichloride, which can be hydrolyzed to phthalic acid. Similarly, CN102229532B highlights the use of phthalic anhydride in esterification reactions with allyl alcohol, though hydrolysis remains a critical step in derivative synthesis.
Table 1: Comparison of Phthalic Acid Synthesis Methods
| Method | Reactants | Catalyst/Solvent | Yield | Purity |
|---|---|---|---|---|
| Naphthalene Oxidation | Naphthalene, KMnO₄, H₂SO₄ | Water | 60.6% | 99% |
| Anhydride Hydrolysis | Phthalic anhydride, H₂O | N,N-dialkylformamide | 85–95% | ≥98% |
N,N-Diethyl Ethanamine (Triethylamine) in Phthalate Synthesis
Triethylamine, a tertiary amine, plays a pivotal role as a base or catalyst in phthalic acid derivatives synthesis. Its non-nucleophilic nature makes it ideal for acid scavenging in esterification and acylation reactions.
Esterification Catalysis
In the synthesis of diethyl phthalate, triethylamine neutralizes hydrochloric acid (HCl) generated during the reaction of phthalic anhydride with ethanol. A study using a butylamine-functionalized chromium-based catalyst achieved a 97% yield of diethyl phthalate under reflux conditions. Triethylamine enhances reaction efficiency by preventing side reactions caused by acidic byproducts.
Advanced Applications and Catalytic Systems
Flocculation Performance of Phthalate Derivatives
Poly(acrylamide-dimethyl diallyl ammonium chloride) (P(AM–DMDAAC)), synthesized using dimethyl phthalate (DMP), demonstrates 96.9% DMP removal efficiency in water treatment. Triethylamine may assist in adjusting pH during copolymer synthesis, though its role is indirect in this context.
Industrial and Environmental Considerations
Green Chemistry Approaches
Recent patents emphasize solvent-free or low-solvent conditions to minimize waste. For instance, DE10237579A1 employs continuous phosgene addition to reduce excess reagent use, while CN102229532B utilizes Lewis acid catalysts for efficient allyl ester synthesis.
Challenges in Scalability
The oxidation of naphthalene faces scalability issues due to MnO₂ byproduct handling. Conversely, anhydride-based routes offer higher throughput but require stringent control over hydrolysis conditions to avoid over-acidification.
Chemical Reactions Analysis
Types of Reactions
N,N-diethylethanamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N,N-diethylacetamide.
Reduction: It can be reduced to form diethylamine.
Substitution: It can undergo nucleophilic substitution reactions with alkyl halides to form quaternary ammonium salts.
Phthalic acid undergoes reactions such as:
Esterification: Reacts with alcohols to form phthalate esters.
Amidation: Reacts with amines to form phthalimides.
Dehydration: Forms phthalic anhydride upon heating.
Common Reagents and Conditions
Oxidation: Potassium permanganate or nitric acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides and bases like sodium hydroxide.
Major Products
N,N-diethylacetamide: from oxidation.
Diethylamine: from reduction.
Quaternary ammonium salts: from substitution reactions.
Scientific Research Applications
N,N-diethylethanamine;phthalic acid has various applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in the preparation of other compounds.
Biology: Studied for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Medicine: Investigated for its potential therapeutic effects, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: Used in the production of plasticizers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-diethylethanamine;phthalic acid involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with biological molecules, while the carboxylic acid group can participate in acid-base reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Key Differences :
- Volatility : N,N-Diethylethanamine is more volatile than quaternary ammonium salts, enabling its use in mass spectrometry .
- Basicity : Compared to N,N-dimethylacetamide (a polar aprotic solvent), triethylamine is a stronger base, making it preferable for deprotonation reactions .
Comparison of Phthalic Acid with Similar Carboxylic Acids
Structural and Functional Comparison
Key Differences :
- Isomer Effects : Ortho-substituted phthalic acid forms longer wormlike micelles than meta- or para-isomers in surfactant systems, enhancing viscoelasticity .
- Biological Activity: Phthalic acid lacks nitrogen but still activates NMDA receptors, unlike quinolinic acid, which causes neurotoxic lesions .
N,N-Diethylethanamine in Chromatography
Triethylammonium acetate (TEAA), a 1:1 salt of N,N-diethylethanamine and acetic acid, is a volatile buffer for reverse-phase HPLC. Its amphiphilic nature improves nucleotide separation, outperforming non-volatile salts like ammonium acetate .
Phthalic Acid in Polymer Science
Phthalic anhydride (derived from phthalic acid) is a monomer for polyimides, which exhibit exceptional thermal stability (up to 400°C). These polymers are used in aerospace and electronics .
Environmental and Health Considerations
Phthalate esters, such as dibutyl phthalate, are under scrutiny for endocrine-disrupting effects. However, their antimicrobial properties remain valuable in controlled applications .
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
